4-氨基-2-环己基-1-异喹啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

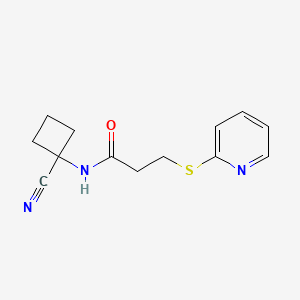

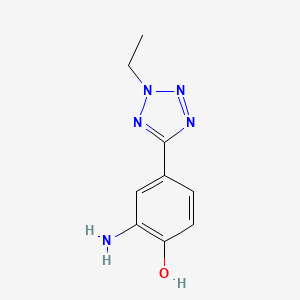

4-Amino-2-cyclohexyl-1-isoindolinone is a chemical compound with the molecular formula C14H18N2O . It is also known by other synonyms such as 4-amino-2-cyclohexyl-2,3-dihydro-1H-isoindol-1-one .

Molecular Structure Analysis

The molecular structure of 4-Amino-2-cyclohexyl-1-isoindolinone consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in the referenced material .科学研究应用

生物活性多样:1-异吲哚酮骨架,包括 4-氨基-2-环己基-1-异吲哚酮等化合物,存在于多种天然化合物中。这些化合物具有多种生物活性,并显示出对各种慢性疾病的治疗潜力。合成方法的最新进展扩展了 1-异吲哚酮的化学,允许在药物化学中进行更广泛的研究和潜在应用 (Upadhyay 等,2020)。

合成方法:已经开发出新的氨基异吲哚酮合成方法,例如 [4+2]-环加成策略。这种方法在生产新的氨基异吲哚酮化合物方面显示出效率,突出了它们在科学研究中进一步探索的潜力 (Medimagh 等,2010)。

化学合成和生物活性:异吲哚酮衍生物,如 3-(1-(4-甲基苯基)-3-氧代-1,3,4,5,6,7-六氢-2H-异吲哚-2-基)丙酸,表现出一系列生物活性。这些活性包括抗炎、抗心律失常、促智、抗焦虑、镇静、利尿、降压和催眠作用。对这些衍生物的研究为其潜在治疗应用提供了见解 (Csende 等,2011)。

合成催化方法:钯催化的烯烃分子内氨基氧化已用于制备异吲哚酮。该方法为功能化异吲哚酮的合成提供了一种多功能方法,该方法可应用于化学研究的各个领域 (Kou 等,2015)。

抗疟药开发:N-叔丁基异喹啉,一种 4-氨基喹啉候选药物,因其抗疟疾特性而被开发。它是根据其对恶性疟原虫和大鼠疟疾寄生虫的活性而选择的。这项研究证明了 4-氨基喹啉衍生物在开发价格低廉且有效的抗疟疾药物方面的潜力 (O'Neill 等,2009)。

光化学研究:2-氨基-1,3-环己二烯的研究与 4-氨基-2-环己基-1-异吲哚酮密切相关,提供了对其光化学行为的见解。此类研究对于了解这些化合物在各个科学领域的化学性质和潜在应用至关重要 (Kilger & Margaretha,1983)。

未来方向

Isoindolinones are the core structures of many natural products and drug molecules and are useful in materials science as fluorescent probes and synthetic dyes . The future directions of research could involve exploring more efficient synthesis methods, investigating their biological activities, and developing new applications in medicinal chemistry and chemical biology .

作用机制

Target of Action

The primary target of 4-Amino-2-cyclohexyl-1-isoindolinone is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control .

Mode of Action

4-Amino-2-cyclohexyl-1-isoindolinone interacts with the hD2R at its allosteric binding site . The compound forms several interactions with the receptor, including one electrostatic interaction and multiple hydrophobic and π–π interactions . These interactions can modulate the receptor’s activity, leading to changes in downstream signaling .

Biochemical Pathways

The interaction of 4-Amino-2-cyclohexyl-1-isoindolinone with hD2R affects the dopaminergic signaling pathway . This can have downstream effects on various neurological processes, potentially influencing mood, reward mechanisms, and motor control .

Pharmacokinetics

In silico analysis suggests that isoindolines, the family of compounds to which 4-amino-2-cyclohexyl-1-isoindolinone belongs, generally have good affinities and pharmacokinetic parameters

Result of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-cyclohexyl-1-isoindolinone. For instance, the synthesis of isoindolines has been achieved under green, solventless conditions , which can impact the compound’s properties. Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in the environment

生化分析

Biochemical Properties

The biochemical properties of 4-Amino-2-cyclohexyl-1-isoindolinone are largely tied to its interactions with various biomolecules. It has been tested in silico on the human dopamine receptor D2 to predict its affinities and some pharmacokinetic parameters

Molecular Mechanism

It is suggested that it may have properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site

属性

IUPAC Name |

4-amino-2-cyclohexyl-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-13-8-4-7-11-12(13)9-16(14(11)17)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEKGHZMKMKCNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC3=C(C2=O)C=CC=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide](/img/structure/B2827653.png)

![(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2827654.png)

![[5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol](/img/structure/B2827655.png)

![N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2827658.png)

![3-[(2S,4S,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-Dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2827659.png)

![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2827662.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2827664.png)

![2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide](/img/structure/B2827666.png)

![4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2827668.png)